molecular formula C19H21BrN2O3S B2793628 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 681837-71-8

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2793628
CAS No.: 681837-71-8
M. Wt: 437.35
InChI Key: WPRNUSMUHXTNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a brominated indole core linked to a substituted benzene sulfonamide group. Its molecular formula is C₂₁H₂₅BrN₂O₃S, with a molecular weight of 465.41 g/mol . The compound’s structure includes a 5-bromo-2-methylindole moiety connected via an ethyl linker to a 2-methoxy-5-methylbenzenesulfonamide group.

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-12-4-7-18(25-3)19(10-12)26(23,24)21-9-8-15-13(2)22-17-6-5-14(20)11-16(15)17/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRNUSMUHXTNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring .

The next step involves the sulfonation of 2-methoxy-5-methylbenzenesulfonyl chloride with the previously synthesized indole derivative. This reaction is typically carried out under basic conditions, using a base such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and sulfonation steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, leading to its diverse biological activities. For example, it may bind to and inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs differ in substituents on the indole ring, benzene sulfonamide group, or linker modifications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP<sup>a</sup> Notes Reference
Target Compound C₂₁H₂₅BrN₂O₃S 465.41 5-Br, 2-Me (indole); 2-OMe, 5-Me (benzene) ~5.1 (estimated) Bromine enhances electron-withdrawing effects; methyl groups improve lipophilicity.
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide C₂₂H₂₆FN₂O₃S 438.52 5-F (indole); 2-OMe, 5-isopropyl (benzene) ~5.3 Fluorine substitution reduces steric bulk vs. Br; isopropyl increases hydrophobicity.
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide C₂₀H₂₀ClF₂N₂O₄S 458.90 5-ClF₂OCH₂ (indole); 2-OMe, 5-Me (benzene) 5.1 Chlorodifluoromethoxy group introduces polarizability; higher TPSA (88.8 Ų) vs. target (75.9 Ų).
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide C₂₃H₂₉N₂O₃S 437.56 2,5-diMe (indole); 2-OMe, 5-isopropyl (benzene) ~6.0 Additional methyl group on indole enhances rigidity; isopropyl boosts lipophilicity.
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide C₁₄H₁₁BrClN₄O₂S₂ 467.76 Triazole core; 5-Br (thiophene); 3-Cl (benzyl) ~3.8 Heterocyclic core alters binding affinity; lower LogP due to polar triazole.

<sup>a</sup>LogP values estimated via XLogP3 or analogous methods.

Key Structural Determinants of Activity

  • Indole Substituents : Bromine (target) vs. fluorine () or chlorodifluoromethoxy () influence electronic and steric properties, modulating interactions with hydrophobic enzyme domains.
  • Benzene Sulfonamide Modifications : Methyl (target) vs. isopropyl () groups adjust steric bulk and logP, impacting bioavailability.
  • Linker Flexibility : Ethyl linkers (target and analogs) balance conformational freedom and rigidity, critical for target engagement .

Biological Activity

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of interest due to its unique structural features, including a brominated indole moiety and a sulfonamide group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
IUPAC Name N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Molecular Formula C19H21BrN2O4S
Molecular Weight 453.35 g/mol
InChI Key InChI=1S/C19H21BrN2O4S/c1-12-4-7-18(25-3)19(10-12)26(23,24)21-9-8-15-13(2)22-17-6-5-14(20)11-16(15)17/h4-7,10-11,21-22H,8-9H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key physiological processes:

  • Enzyme Inhibition : The indole structure is known to interact with enzymes that play roles in inflammatory pathways. This compound may inhibit specific enzymes such as cyclooxygenases (COX), leading to reduced inflammation and pain.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer (MCF-7) and leukemia (MV4;11) models.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Cytotoxicity Assays

In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-715.63
MV4;1131
U937<20

These findings indicate that the compound has a favorable profile compared to standard chemotherapeutics like doxorubicin.

Mechanistic Insights

Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in treated cells, characterized by:

  • Annexin V/PI Staining : Indicating early and late apoptotic cells.
  • Cell Cycle Analysis : Arrest in the G0/G1 phase was observed, suggesting a disruption in cell cycle progression.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in an animal model of breast cancer. Mice treated with this compound exhibited significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic steps for preparing N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves three stages:

Indole core modification : Bromination at the 5-position of 2-methylindole using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize over-substitution .

Ethyl linker introduction : Alkylation of the indole nitrogen with 1,2-dibromoethane, followed by nucleophilic substitution to attach the sulfonamide moiety .

Sulfonamide coupling : Reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with the ethyl-linked indole intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base .
Critical parameters: Purity of intermediates (HPLC >95%) and inert reaction conditions (argon atmosphere) to prevent oxidation of the indole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5 of indole, methoxy at C2 of benzene). Key signals: δ 7.4–7.6 ppm (indole H4/H6), δ 3.8 ppm (methoxy group) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 450.05 for C₁₉H₂₀BrN₂O₃S) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between indole and benzene rings, which impacts target binding .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., FLAP inhibitors and sulfonamide derivatives):
  • 5-Lipoxygenase-activating protein (FLAP) : The sulfonamide group may interact with FLAP’s hydrophobic pocket, inhibiting leukotriene biosynthesis .
  • Kinases (e.g., JAK2) : The indole-bromine motif resembles ATP-competitive kinase inhibitors. Validate via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against FLAP?

  • Methodological Answer :
  • Modify substituents : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance sulfonamide acidity, improving FLAP binding .
  • Ethyl linker truncation : Test shorter linkers (e.g., methylene) to reduce conformational flexibility and entropic penalties upon binding. Use molecular dynamics (MD) simulations to predict effects .
  • Bioisosteric replacement : Substitute bromine with bioisosteres (e.g., CF₃) to maintain steric bulk while improving metabolic stability .

Q. How should researchers resolve contradictory bioactivity data in cell-based vs. enzymatic assays?

  • Methodological Answer :
  • Orthogonal assays : Compare FLAP inhibition (cell-free) with LTB₄ suppression in human whole blood (cell-based). Discrepancies may arise from membrane permeability or off-target effects .
  • Metabolite profiling : Use LC-MS to identify intracellular metabolites (e.g., glucuronidation at the sulfonamide group) that reduce active compound concentration .
  • Structural analogs : Test compounds with similar scaffolds (e.g., 5-bromoindole derivatives) to isolate variables contributing to assay variability .

Q. What experimental strategies improve pharmacokinetic properties (e.g., oral bioavailability)?

  • Methodological Answer :
  • LogP optimization : Adjust hydrophobicity via substituents (e.g., methyl → ethyl on benzene) to target LogP ~3.0 for balanced absorption .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance intestinal permeability, with enzymatic cleavage in plasma .
  • In vivo PK/PD modeling : Use rodent BAL models to correlate plasma half-life (t₁/₂) with bronchoalveolar LTB₄ suppression .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Screen against databases (e.g., ChEMBL, PDB) using Glide or AutoDock. Prioritize targets with high docking scores (e.g., COX-2, carbonic anhydrase) .
  • Machine learning : Train models on sulfonamide bioactivity data (e.g., PubChem BioAssay) to predict off-target liabilities (e.g., hERG inhibition) .
  • MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) to distinguish true targets from artifacts .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like preincubation time (e.g., 5 h vs. 15 min in FLAP assays significantly alters IC₅₀) .
  • Batch compound verification : Re-analyze compound purity (HPLC) and stereochemistry (circular dichroism) to rule out degradation or isomerization .
  • Cross-lab validation : Collaborate with independent labs using blinded samples to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.